Ortho vs. Para Substitution: Synthetic Utility
The key differentiation for 1-(2-Amino-3-fluorophenyl)ethanone lies in its regiospecific substitution pattern, which is essential for constructing ortho-fused heterocycles. The ortho-amino group adjacent to the ketone enables intramolecular condensation reactions, such as Friedländer synthesis, that are not possible with the para-amino isomer 1-(4-amino-3-fluorophenyl)ethanone (CAS 73792-22-0) . The topological polar surface area (TPSA) for the ortho isomer is 43.09 Ų , compared to a computed TPSA of 43.1 Ų for the para isomer , confirming their identical hydrogen-bonding capacity but divergent reactivity due to the spatial arrangement of functional groups.
| Evidence Dimension | Regiochemistry / Synthetic Utility for Ortho-Fused Heterocycles |
|---|---|
| Target Compound Data | Ortho-amino / meta-fluoro substitution on acetophenone |
| Comparator Or Baseline | 1-(4-Amino-3-fluorophenyl)ethanone (para-amino / meta-fluoro) |
| Quantified Difference | Enables vs. Precludes ortho-fused heterocycle synthesis via intramolecular condensation |
| Conditions | Synthetic feasibility assessment |
Why This Matters
For procurement, selecting the ortho isomer is mandatory for synthetic routes requiring an amino group vicinal to the ketone; the para isomer is a distinct chemical entity that will lead to different products.
